4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid
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Overview
Description
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid is human dihydroorotate dehydrogenase (hDHODH) . hDHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA .
Mode of Action
The compound acts as a potent inhibitor of hDHODH . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of dihydroorotate to orotate, a crucial step in pyrimidine biosynthesis .
Biochemical Pathways
By inhibiting hDHODH, the compound disrupts the de novo pyrimidine synthesis pathway . This leads to a decrease in the cellular levels of pyrimidines, affecting DNA and RNA synthesis and, consequently, cell proliferation .
Result of Action
The inhibition of hDHODH and the subsequent disruption of pyrimidine synthesis can lead to antineoplastic and antiviral effects . The compound exhibits broad-spectrum antiviral activity against various RNA viruses, including influenza A, Zika, Ebola, and SARS-CoV-2 viruses . It also shows antineoplastic activity, likely due to its ability to inhibit cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group or the thiazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide (NaOH) are frequently employed.
Major Products: The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and reduced derivatives of the original compound .
Scientific Research Applications
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness: 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a benzoic acid moiety with the thiazole ring differentiates it from other thiazole derivatives .
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2S/c17-13-4-2-1-3-12(13)14-9-21-15(18-14)10-5-7-11(8-6-10)16(19)20/h1-9H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOECNFWZJQETQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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